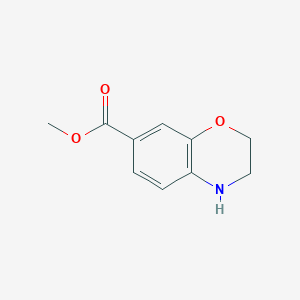

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAIQLAFSPRIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596907 | |

| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142166-01-6 | |

| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

CAS Number: 142166-00-5

This technical guide provides a comprehensive overview of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and the broader class of 1,4-benzoxazin-3-one derivatives to provide a thorough understanding of its potential properties and applications.

Compound Identification and Chemical Properties

This compound is a small molecule characterized by a fused benzene and oxazine ring system, with a carbonyl group at the 3-position of the oxazine ring and a methyl carboxylate group at the 7-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 142166-00-5 | Internal |

| Molecular Formula | C₁₀H₉NO₄ | PubChem |

| Molecular Weight | 207.18 g/mol | PubChem |

| IUPAC Name | methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | PubChem |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | --- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in three main steps starting from commercially available methyl 4-hydroxybenzoate.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Nitration of Methyl 4-hydroxybenzoate

-

Objective: To synthesize Methyl 4-hydroxy-3-nitrobenzoate.

-

Reagents and Solvents: Methyl 4-hydroxybenzoate, nitric acid (30-62% by weight).[1]

-

Procedure:

-

Cool the nitric acid to 0-10 °C in an ice bath.

-

Slowly add Methyl 4-hydroxybenzoate to the cooled nitric acid with continuous stirring.

-

Maintain the reaction temperature between 20-30 °C using external cooling.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Expected Outcome: A pure product of Methyl 4-hydroxy-3-nitrobenzoate.[1]

Step 2: Reduction of the Nitro Group

-

Objective: To synthesize Methyl 3-amino-4-hydroxybenzoate.

-

Reagents and Solvents: Methyl 4-hydroxy-3-nitrobenzoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve Methyl 4-hydroxy-3-nitrobenzoate in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

-

Step 3: Cyclization to form the Benzoxazinone Ring

-

Objective: To synthesize Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

-

Reagents and Solvents: Methyl 3-amino-4-hydroxybenzoate, Ethyl chloroacetate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or Acetone).

-

Procedure:

-

Dissolve Methyl 3-amino-4-hydroxybenzoate in the chosen solvent.

-

Add the base to the solution and stir.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Experimental Protocol: Reduction of the Lactam Carbonyl

The title compound has been used as a starting material in the synthesis of other molecules. A Chinese patent describes the following reduction procedure.

-

Objective: To reduce the carbonyl group at the 3-position of the benzoxazinone ring.

-

Reagents and Solvents: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-00-5), Borane dimethylsulfide complex, Tetrahydrofuran (THF), Methanol (MeOH).

-

Procedure:

-

To a solution of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (1 equivalent) in THF, add borane dimethylsulfide complex (2 equivalents).

-

Heat the reaction mixture at 60 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add MeOH at 0 °C to quench the reaction.

-

Heat the resulting mixture at 60 °C for 10 minutes.

-

Remove the excess solvent in vacuo.

-

Purify the resulting residue by flash chromatography.

-

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore with a wide range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antimicrobial and antifungal agents. The structural similarity of the title compound to these active molecules suggests it may possess similar properties.

| Compound Class/Derivative | Activity | Quantitative Data (Example) | Source |

| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | Antibacterial | Zone of inhibition against E. coli, S. aureus, and B. subtilis | --- |

| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Antifungal | EC₅₀ against G. zeae: 20.06 µg/ml (for compound 5L) | --- |

| A related benzoxazinone derivative | Not specified | IC₅₀ : 0.036-0.073 μM | --- |

Proposed Mechanism of Action

The mechanism of action for this specific compound has not been elucidated. However, a plausible mechanism, based on related antimicrobial compounds containing the benzoxazine core, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.

Caption: Plausible mechanism of antimicrobial action.

Generalized Experimental Protocol for Antimicrobial Screening

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (broth and solvent).

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with solvent only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

This compound (CAS 142166-00-5) is a member of the 1,4-benzoxazin-3-one class of heterocyclic compounds. While specific data on its biological activity is scarce, the well-documented antimicrobial and antifungal properties of this chemical class make it a compound of significant interest for further investigation in drug discovery programs. The proposed synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of this molecule. Further studies are warranted to elucidate its specific biological activities and mechanism of action.

References

Technical Guide: Physical and Synthetic Aspects of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and utility as monomers for high-performance polybenzoxazine resins. This guide provides an overview of the physical properties of several 3,4-dihydro-2H-1,4-benzoxazine derivatives and general synthetic methodologies.

Physical Properties of Related 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The following table summarizes key physical and computed properties for a selection of compounds structurally related to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This data provides a comparative reference for predicting the properties of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C₁₀H₁₁NO₂ | 177.20[1] | - | - |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | C₁₀H₁₁NO₃ | 193.20 | - | Spectral data (1H NMR, IR, MS) is available.[2] |

| Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C₁₀H₉NO₄ | 207.18[3] | - | Spectral data (1H NMR, IR) is available.[3] |

| 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | 149.19[4][5] | - | Purity: 95%.[5] |

| 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | C₁₀H₉NO₄ | 207.18[6] | - | Predicted collision cross section data is available.[6] |

| Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | C₁₂H₁₃NO₄ | 235.24[7][8] | - | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Below are typical spectral characteristics observed for the 3,4-dihydro-2H-1,4-benzoxazine ring system.

Infrared (IR) Spectroscopy

The IR spectra of benzoxazine derivatives exhibit characteristic absorption bands. For instance, the asymmetric and symmetric stretching modes of C-O-C in the oxazine ring are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. The presence of a benzene ring attached to an oxazine ring is confirmed by a peak around 920 cm⁻¹.[9] In polybenzoxazines, a characteristic peak at 941 cm⁻¹ indicates the oxazine ring, while C-O-C symmetric and asymmetric stretching appear at 1041 cm⁻¹ and 1230 cm⁻¹, respectively.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of benzoxazine derivatives. Protons associated with the oxazine ring are identifiable in the ¹H NMR spectra. For example, in some derivatives, the multiplet corresponding to the NCH₂O group appears around 4.9-5.1 ppm, while the NCH₂ protons of the oxazine ring resonate at approximately 4.0-4.2 ppm.[11]

In ¹³C NMR spectra, the carbon signals for the oxazine ring are typically observed at around 82.5 ppm (OCH₂N) and 55.9 ppm (NCH₂).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, the exact mass is reported as 149.084063974 Da.[4]

Experimental Protocols: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

While a specific protocol for this compound is not detailed in the searched literature, general synthetic routes to the 3,4-dihydro-2H-1,4-benzoxazine core are well-established. These methods can be adapted to synthesize the target molecule.

General Synthesis via Mannich-type Condensation

A common and versatile method for synthesizing 1,3-benzoxazines is the Mannich reaction involving a phenol, a primary amine, and formaldehyde.[12][13] Although the target molecule is a 1,4-benzoxazine, related condensation strategies are often employed.

A general procedure for synthesizing 3,4-dihydro-2H-1,4-benzoxazines can involve the O-alkylation of a substituted o-nitrophenol, followed by reduction of the nitro group and subsequent ring closure.[14]

Alternative Synthetic Approaches

Other synthetic strategies include:

-

Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[15]

-

Palladium-catalyzed tandem allylic substitution to provide chiral vinyl-substituted dihydro-2H-benzo[b][1][15]-oxazines.[15]

-

Chiral phosphoric acid (CPA) catalyzed enantioselective desymmetrization of prochiral oxetanes.[15]

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3,4-dihydro-2H-1,4-benzoxazine derivative.

Caption: Generalized workflow for the synthesis and characterization of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Biological Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of 1,4-benzoxazinone derivatives, which share a related core structure, has been reported to exhibit a wide range of biological activities, including antioxidant, anti-Alzheimer, antidiabetic, antimalarial, antimicrobial, and anticancer properties.[16] For instance, Levofloxacin, a fluoroquinolone antibiotic containing a benzoxazine ring, acts by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes.[17]

The diagram below illustrates a logical relationship for investigating the biological activity of a novel benzoxazine derivative.

Caption: A conceptual workflow for the biological evaluation of a novel benzoxazine compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, and general synthetic methodologies for structurally related compounds. The presented data and workflows offer a valuable resource for researchers working on the synthesis and characterization of novel 3,4-dihydro-2H-1,4-benzoxazine derivatives for applications in drug discovery and materials science. Further research is warranted to isolate and characterize the title compound to fully elucidate its properties and potential applications.

References

- 1. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-CARBOXYLIC ACID(532391-89-2) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95% | CAS: 32329-20-7 | AChemBlock [achemblock.com]

- 6. PubChemLite - 1092352-41-4 (C10H9NO4) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | C12H13NO4 | CID 3378326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijstr.org [ijstr.org]

- 14. researchgate.net [researchgate.net]

- 15. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 16. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Guide: Spectral and Synthetic Overview of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine class. The 1,4-benzoxazine core is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The presence of a methyl carboxylate group on the benzene ring suggests its potential as a key intermediate for further chemical modifications in drug discovery and materials science. This document aims to provide a predictive overview of its spectral properties and a general synthetic strategy.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | m | 2H | Aromatic H (H-6, H-8) |

| ~6.8 - 7.0 | d | 1H | Aromatic H (H-5) |

| ~4.3 - 4.5 | t | 2H | O-CH₂ (H-2) |

| ~3.4 - 3.6 | t | 2H | N-CH₂ (H-3) |

| ~4.5 - 5.5 | br s | 1H | N-H |

| 3.87 | s | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~145 - 148 | Aromatic C-O |

| ~140 - 142 | Aromatic C-N |

| ~122 | Aromatic C-COOCH₃ |

| ~120 - 125 | Aromatic CH |

| ~115 - 118 | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~64 | O-CH₂ (C-2) |

| ~52 | O-CH₃ |

| ~43 | N-CH₂ (C-3) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Strong | Asymmetric C-O-C Stretch |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch |

| ~940 | Medium | Oxazine ring vibration[1] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 162 | [M - OCH₃]⁺ |

| 134 | [M - COOCH₃]⁺ |

| 133 | [M - H - COOCH₃]⁺ |

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not available. However, a general and efficient method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves a multi-step sequence starting from a substituted 2-aminophenol.[2]

General Synthetic Procedure:

-

Starting Material: The synthesis would likely commence from 3-amino-4-hydroxybenzoic acid.

-

Esterification: The carboxylic acid would first be protected as its methyl ester, yielding methyl 3-amino-4-hydroxybenzoate. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Ring Formation: The resulting aminophenol can then be reacted with a two-carbon electrophile to form the oxazine ring. A common method involves reaction with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate).

Detailed Steps for a Plausible Synthesis:

-

Step 1: Esterification of 3-amino-4-hydroxybenzoic acid.

-

3-amino-4-hydroxybenzoic acid is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product, methyl 3-amino-4-hydroxybenzoate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

-

-

Step 2: Cyclization to form this compound.

-

Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable solvent such as DMF or acetonitrile.

-

An excess of a base, typically potassium carbonate, is added.

-

1,2-dibromoethane is added to the mixture.

-

The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours.

-

After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Spectral Analysis Workflow

Caption: General workflow for synthesis and spectral characterization.

References

"basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a molecule belonging to the benzoxazine class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific methyl ester, this guide focuses on the detailed characterization of its immediate precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and provides a standard protocol for its conversion to the target molecule. The 1,4-benzoxazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Molecular Structure and Properties

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | Calculated |

| Molecular Weight | 207.23 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Characterization of the Carboxylic Acid Precursor

Detailed experimental data is available for the direct precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 532391-89-2).

Table 2: Spectroscopic Data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

| Spectroscopy | Data Interpretation |

| ¹H NMR | Data available, indicating characteristic peaks for the aromatic and heterocyclic protons. |

| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. |

| IR Spectroscopy | Data available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and C-O stretches. |

| Mass Spectrometry | Data available, with the molecular ion peak corresponding to the molecular weight of the carboxylic acid. |

Note: Specific peak assignments and spectra are available in chemical databases under CAS number 532391-89-2.

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives (General Procedure)

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through various methods. A common approach involves the reductive cyclization of a 2-nitrophenol derivative.

Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes the synthesis of a related compound and can be adapted for the synthesis of the 7-carboxy-substituted analogue.

-

Step 1: O-Alkylation: o-Nitrophenol is reacted with 1-chloroacetone in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield 1-(2-nitrophenoxy)propan-2-one.

-

Step 2: Reductive Cyclization: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., using Pt/C or Pd/C) under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular reductive amination to form the 3,4-dihydro-2H-1,4-benzoxazine ring. Toluene is often used as the solvent for this reaction. The reaction is typically carried out at a temperature of 45-50°C and a pressure of 2.0 MPa for approximately 15 hours.

Esterification of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

A standard and effective method for the esterification of a carboxylic acid to its methyl ester is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

-

Step 1: Reaction Setup: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is dissolved in an excess of methanol.

-

Step 2: Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

-

Step 3: Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

Step 5: Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthetic Pathway

An In-depth Technical Guide to the Potential Mechanism of Action of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Disclaimer: Direct experimental data on the mechanism of action for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-documented biological activities of the core 3,4-dihydro-2H-1,4-benzoxazine scaffold and its closely related derivatives. The potential mechanisms outlined herein are inferred from these structurally analogous compounds and are intended to guide further research and drug development efforts.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide array of pharmacological properties. Derivatives of this core have been investigated for their therapeutic potential in various domains, including oncology, infectious diseases, neurology, and cardiology.[1][2][3] The presence of a carboxylate group at the 7-position of the benzoxazine ring in this compound suggests that it may engage with biological targets through hydrogen bonding and electrostatic interactions, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Applications and Associated Mechanisms of Action

Based on the bioactivity of analogous compounds, this compound could plausibly exhibit one or more of the following activities:

Anticancer Activity

Numerous derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[1][4]

Postulated Mechanism: The anticancer effect of these compounds may be attributed to the induction of apoptosis and inhibition of cell proliferation.[4] For instance, certain derivatives have been shown to promote apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) and inhibit the growth of A549 lung cancer cells.[4] The substitution pattern on the benzoxazine ring plays a crucial role in determining the potency and selectivity of the anticancer effects.[1]

Signaling Pathway:

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

The benzoxazine core is also associated with antimicrobial properties.[5][6]

Postulated Mechanism: Molecular docking studies of related 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives suggest a potential mechanism involving the inhibition of bacterial DNA gyrase.[5][6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Signaling Pathway:

Caption: Postulated antimicrobial mechanism of action.

Anticonvulsant Activity

The discovery of anticonvulsant properties in 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones highlights the potential for neurological activity in 7-substituted benzoxazine derivatives.[2]

Postulated Mechanism: While the precise mechanism for these analogs is not fully elucidated, their efficacy in the maximal electroshock (MES) test suggests an ability to prevent seizure spread.[2] This could be mediated through modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.

Experimental Workflow:

Caption: Experimental workflow for anticonvulsant activity assessment.

Cardiovascular Effects

Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as vascular smooth muscle relaxants.[3]

Postulated Mechanism: The vasodilatory effect of these compounds has been attributed to the blockade of calcium entry into vascular smooth muscle cells.[3] This suggests a potential role as a calcium channel blocker.

Signaling Pathway:

Caption: Postulated mechanism for cardiovascular effects.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

| Compound | PC-3 IC₅₀ (µM) | NHDF IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | U-87 MG IC₅₀ (µM) |

| 14f | 7.84 | 12.3 | 16.2 | 9.87 | 8.91 |

Table 2: Anticonvulsant Activity of a 7-Substituted Benzoxazine Derivative [2]

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | 31.7 |

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

A general method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of an appropriate aminophenol with a suitable three-carbon synthon, such as ethyl 2,3-dibromopropionate, often leading to a racemic mixture. Enantiomerically pure analogs can be obtained through chiral synthesis or preparative enantioseparation. Another common synthetic route is the Buchwald-Hartwig cross-coupling between substituted bromobenzenes and 1,4-benzoxazines.[1]

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)[6][8]

-

Microorganism Preparation: Pure cultures of bacteria (e.g., E. coli, S. aureus) are grown in nutrient broth at 37°C to a turbidity matching the 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

-

Disc Preparation: Sterile 6 mm paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Application: The impregnated discs are placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Anticancer Cell-Based Assays[2]

-

Cell Culture: Human cancer cell lines (e.g., PC-3, MDA-MB-231) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet available, the extensive research on the 3,4-dihydro-2H-1,4-benzoxazine scaffold provides a strong foundation for predicting its potential biological activities. The presence of the carboxylate group at the 7-position is a key structural feature that warrants further investigation to understand its influence on target binding and overall pharmacological profile. The potential for this compound to act as an anticancer, antimicrobial, anticonvulsant, or cardiovascular agent makes it an attractive candidate for future drug discovery and development programs. The experimental protocols and potential mechanisms of action outlined in this guide provide a roadmap for such investigations.

References

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

Potential Biological Targets of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. This technical guide consolidates the current understanding of the potential biological targets of its derivative, Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. While direct target identification for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs provides compelling evidence for several potential mechanisms of action, primarily in the realms of oncology and microbiology. This document outlines these potential targets, summarizes quantitative data from relevant studies, provides detailed experimental protocols for target validation, and presents visual workflows and signaling pathways to guide future research and drug development efforts.

Introduction

This compound is a small molecule featuring the core 3,4-dihydro-2H-1,4-benzoxazine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological properties. The exploration of its biological activities has revealed potential applications in treating cancer and infectious diseases. This guide focuses on elucidating the probable molecular targets and mechanisms of action based on the activities of closely related analogs.

Potential Therapeutic Areas and Biological Targets

Based on the biological evaluation of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, two primary therapeutic areas emerge as highly probable for this compound: oncology and antimicrobial therapy.

Anticancer Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The proposed mechanisms of action for these compounds involve the modulation of key cellular processes such as cell cycle progression and apoptosis.

Potential Molecular Targets:

-

Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9, a key regulator of transcription, has been identified as a mechanism for some benzoxazine derivatives.

-

Topoisomerase II: Some derivatives have been shown to downregulate the expression of topoisomerase II, an enzyme crucial for DNA replication and cell division.

-

Apoptosis Induction (via p53 and Caspase-3): Several active derivatives have been observed to induce apoptosis through the upregulation of the tumor suppressor protein p53 and the executioner caspase-3.

Antimicrobial Activity

The 1,4-benzoxazine core is also a feature in compounds with antimicrobial properties. Molecular docking studies on related structures suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes.

Potential Molecular Target:

-

Bacterial DNA Gyrase: This enzyme is a validated target for antibacterial drugs. Docking studies have indicated that 2H-benzo[b]oxazin-3(4H)-one derivatives, which share a core structure, may bind to the active site of E. coli DNA gyrase.

Other Potential Targets

The use of this compound as a reagent in the synthesis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors suggests a potential, albeit indirect, association. While the molecule itself may not be a potent inhibitor, its structural features might allow for interaction with this enzyme, which is involved in inflammation and tissue regeneration.

Potential Molecular Target:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): As a negative regulator of prostaglandins, inhibition of 15-PGDH can promote tissue repair.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of representative 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines. It is important to note that these are not values for this compound but for structurally related compounds, providing a basis for estimating potential efficacy.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14f | PC-3 (Prostate) | 7.84 | |

| NHDF (Fibroblast) | 10.2 | ||

| MDA-MB-231 (Breast) | 11.5 | ||

| MIA PaCa-2 (Pancreatic) | 13.9 | ||

| U-87 MG (Glioblastoma) | 16.2 |

Experimental Protocols

To facilitate further investigation into the biological targets of this compound, detailed protocols for key assays are provided below.

Anti-Proliferative Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-3, MDA-MB-231)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro CDK9 Kinase Assay

This assay determines the inhibitory effect of the compound on CDK9 activity.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

CDK9 substrate peptide

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the diluted compound or vehicle control (DMSO).

-

Add the CDK9/Cyclin T1 enzyme to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for another 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

DNA Gyrase Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing gyrase assay buffer, relaxed pBR322 DNA, and serial dilutions of the test compound.

-

Add E. coli DNA gyrase to initiate the reaction.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with a DNA dye and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.

15-PGDH Enzymatic Assay

This assay measures the inhibition of 15-PGDH activity.

Materials:

-

Recombinant human 15-PGDH

-

15-PGDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NAD⁺

-

Prostaglandin E2 (PGE2) as substrate

-

Test compound

-

Fluorometer or spectrophotometer

Procedure:

-

In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD⁺, and serial dilutions of the test compound.

-

Add the 15-PGDH enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate (PGE2).

-

Monitor the increase in NADH formation by measuring the fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.

-

Calculate the initial reaction rates and determine the percent inhibition and IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by 3,4-dihydro-2H-1,4-benzoxazine derivatives and a general workflow for target identification and validation.

Caption: Potential anticancer signaling pathways modulated by benzoxazine derivatives.

An In-depth Technical Guide on the Solubility and Stability of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is limited. This guide provides a comprehensive framework of established methodologies and best practices for determining these critical parameters, based on research on analogous benzoxazine derivatives and aromatic esters.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine family. Derivatives of this scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and thermal properties. A thorough understanding of the solubility and stability of this specific molecule is paramount for its potential applications in drug discovery and development, formulation science, and as a chemical intermediate. This technical guide outlines the requisite experimental protocols for a comprehensive assessment of its physicochemical properties.

Physicochemical Properties

While specific experimental data for the target molecule is scarce, a summary of key predicted and analogous compound properties is presented below.

| Property | Predicted/Analogous Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

| Molecular Weight | 193.20 g/mol | N/A |

| XLogP3 (Predicted) | 1.5 - 2.5 | N/A |

| Melting Point (°C) | Data not available | N/A |

| Boiling Point (°C) | Data not available | N/A |

Solubility Profile: Experimental Protocol

A comprehensive solubility assessment is critical for formulation development, bioavailability, and various in vitro and in vivo studies. The following protocols outline a systematic approach to determine the solubility of this compound in various solvents.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into separate small test tubes.

-

Solvent Addition: Add 1 mL of the test solvent to each tube. A range of solvents should be used, including:

-

Water (and aqueous buffers at pH 3, 7.4, and 9)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane

-

Ethyl Acetate

-

-

Observation: Vortex each tube vigorously for 1-2 minutes at room temperature.

-

Classification: Visually classify the solubility as:

-

Freely Soluble: Clear solution is formed.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Slightly Soluble: Only a small amount of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

Methodology:

-

Equilibrium Setup: Add an excess amount of the compound to a known volume of the selected solvent in a sealed flask.

-

Incubation: Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Report the solubility in units of mg/mL or µg/mL.

Table for Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.4) | 25 | Hypothetical Data |

| Water (pH 7.4) | 37 | Hypothetical Data |

| Methanol | 25 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| DMSO | 25 | Hypothetical Data |

| Acetonitrile | 25 | Hypothetical Data |

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies help in developing stability-indicating analytical methods and in determining appropriate storage conditions.

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

-

Acidic Hydrolysis: Incubate the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Expose the compound solution to 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Subject both the solid compound and its solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Data Presentation for Stability Studies

Table for Forced Degradation Results:

| Stress Condition | Duration (h) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH, RT | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂, RT | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 80°C (Solid) | 72 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Photolytic (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, many heterocyclic compounds are known to interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a benzoxazine derivative could act as an inhibitor of a kinase signaling pathway, a common mode of action for many small molecule drugs.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the critical data necessary to advance its development for potential therapeutic or industrial applications. The presented methodologies for solubility determination and forced degradation studies are fundamental for regulatory submissions and for building a comprehensive profile of this promising chemical entity. Future research should focus on generating empirical data for this specific molecule to validate and expand upon the foundational knowledge of the broader benzoxazine class.

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine core, a heterocyclic scaffold of considerable renown, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey from a synthetic curiosity to a "privileged structure" is a testament to its versatile biological activities and synthetic tractability. This in-depth technical guide chronicles the discovery and historical evolution of 1,4-benzoxazine derivatives, presenting key synthetic milestones, quantitative biological data, detailed experimental protocols, and visualizations of their mechanisms of action.

The Dawn of a Scaffold: Early Discovery and Synthetic Endeavors

The first documented synthesis of the 1,4-benzoxazine ring system dates back to 1959.[1] These pioneering efforts laid the groundwork for the exploration of this novel heterocyclic family.

Classical Synthesis: Condensation of 2-Aminophenols

One of the earliest and most fundamental approaches to constructing the 3,4-dihydro-2H-1,4-benzoxazine core involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While foundational, this classical method often necessitated harsh reaction conditions, such as high temperatures and prolonged reaction times, and frequently resulted in variable and modest yields.[1]

A significant related development in benzoxazine chemistry was the application of the Mannich reaction for the synthesis of the isomeric 1,3-benzoxazines, first reported by Holly and Cope in 1944.[1] This provided a valuable one-pot method for a related class of compounds and highlighted the utility of condensation strategies in accessing benzoxazine scaffolds.

The Modern Era of Synthesis: Efficiency and Versatility

In response to the limitations of early synthetic methods, a plethora of more efficient and versatile strategies have been developed, revolutionizing the accessibility of diverse 1,4-benzoxazine derivatives.

Copper-Catalyzed Ullmann-Type Couplings

A major advancement in the synthesis of 1,4-benzoxazines has been the advent of copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings.[2] These methods typically involve the intramolecular cyclization of a pre-functionalized precursor. A common and effective strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation to furnish the 1,4-benzoxazine ring system.[1] This approach offers milder reaction conditions, higher yields, and broader functional group tolerance compared to the classical methods.

Biological Activities and Therapeutic Potential

The sustained interest in 1,4-benzoxazine derivatives stems from their broad and potent biological activities. This privileged scaffold has been identified in compounds exhibiting antimicrobial, anticancer, and neuroprotective properties, among others.

Antimicrobial Activity

A significant number of 1,4-benzoxazine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][4] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[5][6]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| 4e | E. coli | Zone of Inhibition | 22 mm | [3] |

| 4e | S. aureus | Zone of Inhibition | 20 mm | [3] |

| 4e | B. subtilis | Zone of Inhibition | 18 mm | [3] |

| 1a-l | Gram-positive bacteria | MIC | 31.25 - 62.5 µg/mL | [4] |

| 2a-l | Gram-negative bacteria | MIC | 31.25 - 62.5 µg/mL | [4] |

Anticancer Activity

The 1,4-benzoxazine scaffold is a recurring motif in the design of novel anticancer agents.[7][8] Derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. One prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, survival, and proliferation.[9]

Table 2: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| 8d-1 | HeLa | 0.63 nM (PI3Kα) | [9] |

| 14f | PC-3 | 7.84 µM | [7] |

| 14f | MDA-MB-231 | 16.2 µM | [7] |

| 5b | MCF-7 | Good Cytotoxicity | [5] |

| 5c | HeLa | Good Cytotoxicity | [5] |

| 7d | MCF-7 | 22.6 µM | [5] |

| 7d | HT-29 | 13.4 µM | [5] |

| 6b | HCT-116 | 5.9 µM | [10] |

| 6g | HCT-116 | 4.6 µM | [10] |

| 6e | MCF-7 | 7.2 µM | [10] |

Neuroprotective Activity

Emerging research has highlighted the potential of 1,4-benzoxazine derivatives as neuroprotective agents.[11][12][13] These compounds have been shown to protect neuronal cells from oxidative stress-mediated degeneration. One of the key mechanisms implicated in this neuroprotective effect is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a master regulator of the cellular antioxidant response.[14]

Table 3: Neuroprotective Activity of a Selected 1,4-Benzoxazine Derivative

| Compound | Activity | Model | Reference |

| 3l | Potent neuroprotective activity | Animal model of excitotoxic lesions | [13] |

Experimental Protocols

To facilitate further research and development in this field, detailed experimental protocols for the synthesis of key 1,4-benzoxazine derivatives are provided below.

General Procedure for the Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives (Classical Method)

To a solution of the appropriately substituted 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol, an α-haloacetyl halide (e.g., chloroacetyl chloride, 1.1 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq) are added. The reaction mixture is stirred at room temperature or heated under reflux for several hours until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2H-benzo[b][1][3]oxazin-3(4H)-one derivative.[3]

General Procedure for Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), copper(I) iodide (CuI, 0.1 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) are added. The resulting mixture is stirred at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[15]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the historical development and mechanisms of action of 1,4-benzoxazine derivatives, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. esisresearch.org [esisresearch.org]

- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Enantioselective Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies for analogous structures, offering robust starting points for laboratory-scale synthesis.

Introduction

Chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives are important structural motifs found in a variety of biologically active molecules. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. This document details two primary strategies for the enantioselective synthesis of the target molecule: Asymmetric Hydrogenation of a Prochiral Precursor and Nucleophilic Ring-Opening of a Chiral Epoxide.

Strategy 1: Asymmetric Hydrogenation of Methyl 2H-1,4-benzoxazine-7-carboxylate

This strategy involves the synthesis of a prochiral enamine intermediate, Methyl 2H-1,4-benzoxazine-7-carboxylate, followed by an enantioselective hydrogenation reaction catalyzed by a chiral transition metal complex. This approach is widely used for the synthesis of chiral amines and has been successfully applied to related heterocyclic systems.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: Synthesis of Methyl 2H-1,4-benzoxazine-7-carboxylate (Prochiral Precursor)

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Chloroacetaldehyde dimethyl acetal

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in toluene, add chloroacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 2H-1,4-benzoxazine-7-carboxylate.

Protocol 2: Enantioselective Asymmetric Hydrogenation

Materials:

-

Methyl 2H-1,4-benzoxazine-7-carboxylate

-

[RuCl((S)-BINAP)(p-cymene)]Cl or other suitable chiral Ruthenium catalyst

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a high-pressure autoclave with Methyl 2H-1,4-benzoxazine-7-carboxylate (1.0 eq) and the chiral ruthenium catalyst (0.5-2 mol%).

-

Add degassed methanol to the autoclave.

-

Seal the autoclave, remove from the glovebox, and purge with hydrogen gas (3-5 times).

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 hours).

-

Monitor the reaction for completion by TLC or HPLC.

-

Once complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Asymmetric Hydrogenation

| Catalyst | Substrate Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [RuCl((S)-BINAP)(p-cymene)]Cl | 1 | Methanol | 20 | 30 | 24 | >95 | >98 |

| [Ru(OAc)₂((R)-BINAP)] | 1 | Ethanol | 50 | 40 | 18 | 92 | 96 |

| Ir-complex with (S)-SegPhos | 2 | Toluene | 30 | 25 | 36 | 88 | 94 |

Note: The data presented in this table is representative of typical results for the asymmetric hydrogenation of similar 2H-1,4-benzoxazine substrates. Actual results may vary depending on the specific substrate and reaction conditions.

Strategy 2: Nucleophilic Ring-Opening of (S)-Glycidol

This approach provides a direct route to the chiral 3,4-dihydro-2H-1,4-benzoxazine core by reacting a substituted 2-aminophenol with a commercially available chiral epoxide, (S)-glycidol. This method establishes the stereocenter in a single step.

Experimental Workflow: Nucleophilic Ring-Opening

Caption: Workflow for Nucleophilic Ring-Opening.

Protocol 3: Synthesis of (S)-Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

(S)-Glycidol

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in ethanol.

-

Add (S)-glycidol (1.1-1.5 eq) to the solution. A catalytic amount of a mild base like triethylamine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Nucleophilic Ring-Opening

| 2-Aminophenol Substrate | Epoxide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 2-Amino-4-chlorophenol | (S)-Glycidol | Ethanol | None | Reflux | 18 | 85 | >98 |

| 2-Amino-5-methylphenol | (S)-Glycidol | Isopropanol | Et₃N | 80 | 24 | 78 | >98 |

| Methyl 4-amino-3-hydroxybenzoate | (S)-Glycidol | Ethanol | None | Reflux | 20 | (Estimated 70-85) | >98 |

Note: The data for Methyl 4-amino-3-hydroxybenzoate is an estimation based on the reactivity of similar substrates. The electron-withdrawing nature of the ester group may influence the reaction rate and yield.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either asymmetric hydrogenation of a prochiral precursor or nucleophilic ring-opening of a chiral epoxide. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific stereoisomer required. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of this and related chiral benzoxazine derivatives. Further optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity for the specific target molecule.

Application Notes and Protocols for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate as a scaffold in drug design, based on the known biological activities of the broader benzoxazine class of compounds. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Introduction to the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The methyl carboxylate group at the 7-position of the benzoxazine ring in this compound offers a key handle for further chemical modifications and library development.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for development as:

-

Anticancer Agents: Benzoxazine derivatives have shown potent cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: The scaffold has been associated with the inhibition of key inflammatory mediators.

-

Antimicrobial Agents: Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Data Presentation: Biological Activities of Benzoxazine Derivatives

The following tables summarize the reported biological activities of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, providing a rationale for the investigation of analogs of this compound.

Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

| Compound | PC-3 IC₅₀ (µM) | NHDF IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | U-87 MG IC₅₀ (µM) |

| 14f | 9.71 | 7.84 | 12.9 | 9.58 | 16.2 |

Table 2: Anticancer Activity of Azlactone–Benzoxazinone Hybrid Compounds against MCF-7 Breast Cancer Cell Line [1]

| Compound | MCF-7 IC₅₀ (µM) |

| Methyl derivative (3f) | 14.3 |

| Methyl derivative (6f) | 14.9 |

| Methoxy derivative (3h) | 17.1 |

| Methoxy derivative (3i) | 8.03 |

| Methoxy derivative (6h) | 12.1 |

| Chloro derivative (3d) | 12.03 |

Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives [2]

| Compound | Inhibition of LPS-induced NO production in BV-2 cells (%) at 10 µM |

| e2 | 68.5 |

| e16 | 72.3 |

| e20 | 75.1 |

Table 4: Antimicrobial Activity of Benzoxazine Sulfonamide Derivatives (MIC in µg/mL) [3]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 1a | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |

| 1b | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 125 |

| 1c | 62.5 | 31.25 | 125 | 62.5 | 31.25 | 31.25 |

| 1e | 31.25 | 62.5 | 31.25 | 125 | 62.5 | 62.5 |

| 1h | 62.5 | 31.25 | 62.5 | 62.5 | 125 | 31.25 |

| 2c | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 | 62.5 |

| 2d | 62.5 | 31.25 | 31.25 | 62.5 | 125 | 62.5 |

| 2e | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 31.25 |

| 2g | 62.5 | 31.25 | 125 | 62.5 | 62.5 | 62.5 |

| 2h | 31.25 | 62.5 | 31.25 | 125 | 125 | 31.25 |

| 2i | 62.5 | 31.25 | 62.5 | 31.25 | 31.25 | 62.5 |

| 2j | 31.25 | 62.5 | 125 | 62.5 | 62.5 | 125 |

| 2k | 62.5 | 31.25 | 31.25 | 125 | 31.25 | 31.25 |

| 2l | 31.25 | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 |

Experimental Protocols

Synthesis Protocol: Proposed Synthesis of this compound

This proposed synthesis is based on a general method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.[4]

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

A plausible starting material is methyl 3-amino-4-hydroxybenzoate. This can be synthesized from 4-hydroxy-3-nitrobenzoic acid through esterification followed by reduction of the nitro group.

Step 2: N-Alkylation with a Glycidyl Derivative

The amino group of methyl 3-amino-4-hydroxybenzoate can be reacted with a suitable glycidyl derivative, such as epibromohydrin, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield an N-alkylated intermediate.

Step 3: Intramolecular Cyclization

The resulting intermediate can undergo an intramolecular cyclization. This can be achieved by heating the intermediate in a high-boiling point solvent or by using a catalyst to facilitate the ring closure, forming the 3,4-dihydro-2H-1,4-benzoxazine ring system.

Caption: Proposed synthetic workflow for the target molecule.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

This protocol is adapted from studies evaluating the cytotoxic effects of benzoxazine derivatives.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-